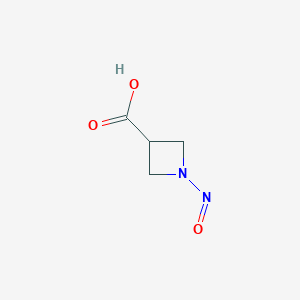

![molecular formula C10H17Cl2FN2S B6250809 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1349717-78-7](/img/no-structure.png)

1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1349717-78-7 . It is related to “1-[(5-fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride” which has the CAS Number: 1349715-59-8 .

Molecular Structure Analysis

The InChI Code for the related compound “1-[(5-fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride” is1S/C11H14FNO2S.ClH/c12-10-2-1-9 (16-10)7-13-5-3-8 (4-6-13)11 (14)15;/h1-2,8H,3-7H2, (H,14,15);1H . This gives us some insight into the molecular structure of the compound. Physical And Chemical Properties Analysis

The molecular weight of the related compound “1-[(5-fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride” is 279.76 . Other physical and chemical properties are not specified in the available resources.Aplicaciones Científicas De Investigación

Molecular Structure and Synthesis

- The compound has been included in the synthesis of conformationally restricted butyrophenones, which were evaluated for their potential as antipsychotic agents. These butyrophenones showed selective affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors, suggesting their potential in treating neurological conditions (Raviña et al., 2000).

- The compound was involved in a study analyzing its crystal structure, revealing significant insights into its molecular dynamics and thermal stability. The research also explored its polymorphism, suggesting its potential in diverse scientific applications (Ribet et al., 2005).

Biochemical Studies and Potential Therapeutic Applications

- A practical synthesis route of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was reported, marking it as a key intermediate in creating potent deoxycytidine kinase (dCK) inhibitors. This signifies its potential role in developing cancer treatments (Zhang et al., 2009).

- Piperidine derivatives, including ones structurally similar to the compound , have shown promising results as corrosion inhibitors for iron, indicating their potential in industrial applications to prevent material degradation (Kaya et al., 2016).

Pharmacological Properties and Drug Discovery

- Studies have demonstrated the compound's involvement in the discovery of novel antimycobacterial spiro-piperidin-4-ones, exhibiting significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating its potential in developing new antimicrobial agents (Kumar et al., 2008).

- Synthesis and analysis of novel 1,2,4-triazole derivatives, including this compound, have shown substantial antimicrobial activities, highlighting its potential role in addressing plant pathogen-related challenges (Bektaş et al., 2007).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride involves the reaction of 5-fluorothiophene-2-carbaldehyde with piperidin-4-amine in the presence of a reducing agent to form 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine. The resulting compound is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": ["5-fluorothiophene-2-carbaldehyde", "piperidin-4-amine", "reducing agent", "hydrochloric acid"], "Reaction": ["Step 1: 5-fluorothiophene-2-carbaldehyde is reacted with piperidin-4-amine in the presence of a reducing agent to form 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine.", "Step 2: The resulting compound is then reacted with hydrochloric acid to form the dihydrochloride salt of 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine."] } | |

Número CAS |

1349717-78-7 |

Nombre del producto |

1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride |

Fórmula molecular |

C10H17Cl2FN2S |

Peso molecular |

287.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.